molecular formula C17H17ClN2O B7544114 2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide

2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide

Cat. No. B7544114
M. Wt: 300.8 g/mol
InChI Key: UNCRKFLXLNZPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP belongs to the class of drugs known as psychostimulants and is used primarily as a research tool to investigate the mechanisms of action of other psychostimulants such as cocaine and amphetamines.

Scientific Research Applications

CPP has been used extensively in scientific research as a tool to investigate the mechanisms of action of other psychostimulants such as cocaine and amphetamines. CPP is often used as a reference compound in studies that aim to understand the behavioral, neurochemical, and molecular effects of these drugs. Additionally, CPP has been used to study the role of dopamine transporters in the brain and their involvement in drug addiction.

Mechanism of Action

CPP acts as a dopamine reuptake inhibitor, similar to cocaine and amphetamines. It binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of CPP.
Biochemical and Physiological Effects:
CPP has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. Additionally, CPP has been shown to increase the expression of immediate early genes, such as c-fos, in the brain, indicating that it activates neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using CPP in lab experiments is that it is a well-characterized reference compound that has been extensively studied. This makes it an ideal tool for investigating the mechanisms of action of other psychostimulants. However, one limitation of using CPP is that it may not fully replicate the effects of other psychostimulants, as it has a different mechanism of action and pharmacokinetic profile.

Future Directions

There are several future directions for research involving CPP. One area of interest is the role of CPP in drug addiction and relapse. CPP has been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. Understanding the mechanisms by which CPP and other psychostimulants affect dopamine release in this region could lead to new treatments for drug addiction. Additionally, research could focus on developing new compounds that are structurally similar to CPP but have improved pharmacokinetic properties and a more similar mechanism of action to other psychostimulants.

Synthesis Methods

CPP can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-chlorophenylhydrazine. The resulting compound is then reacted with pyrrolidine-1-carboxylic acid to form CPP.

properties

IUPAC Name

2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-10-5-4-9-14(15)16-11-6-12-20(16)17(21)19-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCRKFLXLNZPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.